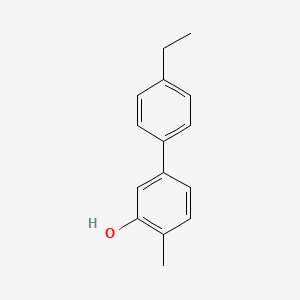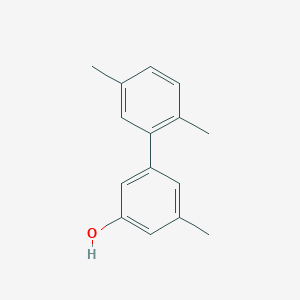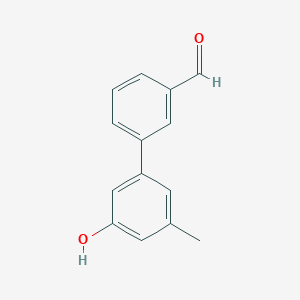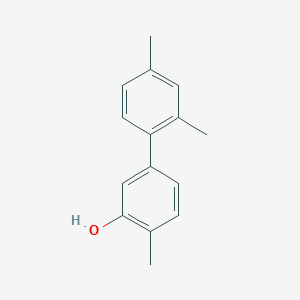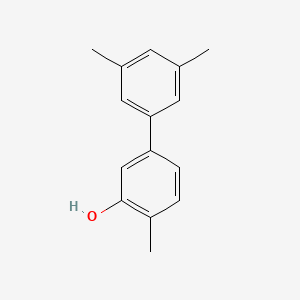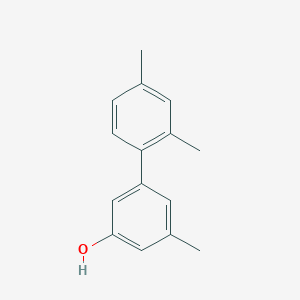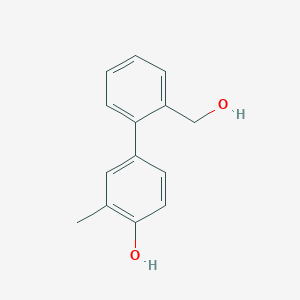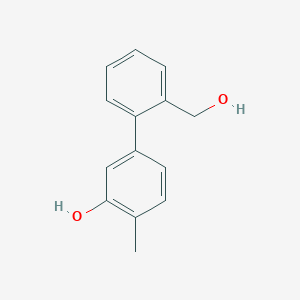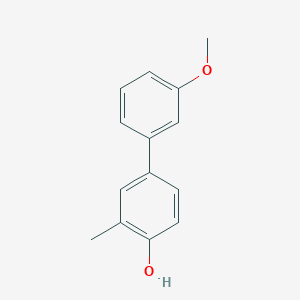
5-(3-Hydroxymethylphenyl)-3-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Hydroxymethylphenyl)-3-methylphenol, 95% (5-HMPMP) is a phenolic compound that has been studied for its potential applications in scientific research. It is a derivative of phenol and is composed of five carbon atoms, three hydrogen atoms, and three oxygen atoms. 5-HMPMP has been studied for its potential applications in biochemistry and physiology, as well as its potential use in laboratory experiments.
Applications De Recherche Scientifique
5-(3-Hydroxymethylphenyl)-3-methylphenol, 95% has been studied for its potential applications in scientific research. It has been used as a model compound for studying the mechanism of action of phenolic compounds and their interactions with proteins. It has also been used to study the structure-activity relationships of phenols and their effects on biochemical and physiological processes.
Mécanisme D'action
5-(3-Hydroxymethylphenyl)-3-methylphenol, 95% has been studied for its potential mechanism of action. It is believed to interact with proteins and other molecules through hydrogen bonding and hydrophobic interactions. It is also believed to interact with cell membranes, leading to changes in membrane permeability and other biochemical and physiological effects.
Biochemical and Physiological Effects
5-(3-Hydroxymethylphenyl)-3-methylphenol, 95% has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer activities in animal models. It is also believed to have anti-bacterial and anti-viral activities.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(3-Hydroxymethylphenyl)-3-methylphenol, 95% in laboratory experiments has several advantages. It is a stable compound that is easy to synthesize and purify. It is also relatively non-toxic and has low solubility in water, making it easier to handle in laboratory experiments. However, it is important to note that 5-(3-Hydroxymethylphenyl)-3-methylphenol, 95% is not approved for human or animal use and is only intended for use in laboratory experiments.
Orientations Futures
There are several potential future directions for the use of 5-(3-Hydroxymethylphenyl)-3-methylphenol, 95% in scientific research. It could be used to study the effects of phenolic compounds on cell membrane permeability and other biochemical and physiological processes. It could also be used to study the effects of phenolic compounds on the structure and function of proteins. In addition, 5-(3-Hydroxymethylphenyl)-3-methylphenol, 95% could be used to study the structure-activity relationships of phenols and their effects on biochemical and physiological processes. Finally, 5-(3-Hydroxymethylphenyl)-3-methylphenol, 95% could be used to develop new drugs and therapeutic agents targeting specific biochemical and physiological processes.
Méthodes De Synthèse
5-(3-Hydroxymethylphenyl)-3-methylphenol, 95% is synthesized by a two-step process. The first step is the reaction of 3-hydroxymethylphenol with methylmagnesium bromide. This reaction produces a mixture of products, including 5-(3-Hydroxymethylphenyl)-3-methylphenol, 95%. The second step is the purification of the 5-(3-Hydroxymethylphenyl)-3-methylphenol, 95% from the reaction mixture using a silica gel column. The final product is a 95% pure 5-(3-Hydroxymethylphenyl)-3-methylphenol, 95%.
Propriétés
IUPAC Name |
3-[3-(hydroxymethyl)phenyl]-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-5-13(8-14(16)6-10)12-4-2-3-11(7-12)9-15/h2-8,15-16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJOZXPRVXRKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683726 |
Source


|
| Record name | 3'-(Hydroxymethyl)-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262001-03-5 |
Source


|
| Record name | 3'-(Hydroxymethyl)-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

